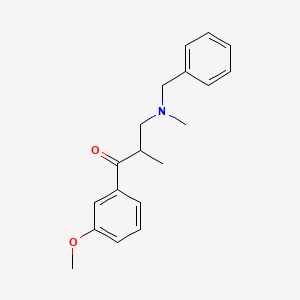
3-(Benzyl(methyl)amino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Cat. No. B3267901
M. Wt: 297.4 g/mol
InChI Key: LPCUZXHCGXGQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08791287B2
Procedure details


In a four-neck 1 L flask equipped with reflux, thermometer and mechanical stirrer, the following are loaded: 95% w/w paraformaldehyde (19.2 g, 0.638 moles) and acetonitrile (300 mL/234 g, 5.70 moles). The mixture is cooled to a temperature less than 10° C., then the following are loaded: 97% w/w N-benzylmethylamine (77.3 g, 0.638 moles), 36% HCl (70.9 g/60.0 mL, 0.70 moles). Finally, 99.7% 1-(3-methoxy-phenyl)-propan-1-one (100 g, 0.608 moles) is added. The reaction mixture is heated at 65±5° C. for 20-24 hours and the conversion is verified by means of HPLC. Upon completed reaction, the solution is concentrated under vacuum at 35-50° C. and 200-300 mL of solvent is collected. Added to the mixture are: toluene (100 ml) and purified water (200 ml), and stirring proceeds for 30 minutes at ambient temperature. The phases are separated and toluene (200 ml) is added to the aqueous phase. The pH is brought to 11-13 with 28% NaOH (about 105 g). The mixture is stirred for 30 minutes and the phases separated. The toluene phase is distilled under vacuum at 35-45° C. IPA (100 mL) is then added and the residue solvent is distilled.





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=O.[C:3](#[N:5])C.[CH2:6](CN)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl.[CH3:16][O:17][C:18]1[CH:19]=[C:20]([C:24](=[O:27])[CH2:25][CH3:26])[CH:21]=[CH:22][CH:23]=1>>[CH2:6]([N:5]([CH3:3])[CH2:26][CH:25]([CH3:1])[C:24]([C:20]1[CH:21]=[CH:22][CH:23]=[C:18]([O:17][CH3:16])[CH:19]=1)=[O:27])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
77.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)CN
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)C(CC)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring proceeds for 30 minutes at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a four-neck 1 L flask equipped
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thermometer and mechanical stirrer, the following are loaded
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to a temperature less than 10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution is concentrated under vacuum at 35-50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
200-300 mL of solvent is collected
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Added to the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
toluene (100 ml) and purified water (200 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
toluene (200 ml) is added to the aqueous phase
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases separated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The toluene phase is distilled under vacuum at 35-45° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
IPA (100 mL) is then added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue solvent is distilled
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)N(CC(C(=O)C1=CC(=CC=C1)OC)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
